![molecular formula C3Cl6F2 B6353525 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% CAS No. 3182-26-1](/img/structure/B6353525.png)
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97%
Overview
Description
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane (HCDF) is a chemical compound with a wide range of applications in the scientific community. It is a colorless, odorless, and non-flammable liquid with a molecular weight of 218.91 g/mol. HCDF has been used in a variety of fields such as biochemistry, medicine, and materials science since its discovery in the early 20th century.
Scientific Research Applications
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used extensively in biochemistry and medicine due to its ability to interact with biological molecules. It is often used as a solvent in biochemical and physiological studies, as it is able to dissolve a wide range of compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used to study the structure and function of proteins and nucleic acids, as well as to study enzyme activity. In materials science, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis.
Mechanism of Action
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% acts by forming hydrogen bonds with biological molecules. It has been shown to interact with the hydrophobic groups of proteins, allowing for the study of their structure and function. Additionally, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been shown to interact with nucleic acids, allowing for the study of their structure and function.
Biochemical and Physiological Effects
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is generally considered to be non-toxic and non-carcinogenic. In vitro studies have shown that 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% does not cause any significant changes in the activity of enzymes or other biochemical processes. Additionally, in vivo studies have shown that 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% does not cause any significant changes in the physiological processes of animals.
Advantages and Limitations for Lab Experiments
The use of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% in laboratory experiments has several advantages. It is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Additionally, it is able to dissolve a wide range of compounds, making it useful for biochemical and physiological studies. The main limitation of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is that it is not as effective as other solvents in dissolving certain compounds.
Future Directions
The potential future directions for 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% include further research into its biochemical and physiological effects, as well as its potential applications in materials science. Additionally, further research could be conducted into the mechanism of action of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and its potential to act as a catalyst in organic synthesis. Finally, future research could focus on the development of new methods for synthesizing 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and improving its solubility.
Synthesis Methods
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is synthesized through a multi-step process that involves the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with chlorine and aluminum chloride. This reaction yields a mixture of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and 1,1-dichloro-2,2-difluoroethane. The products are then separated by distillation and the 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is purified by recrystallization.
properties
IUPAC Name |
1,1,1,3,3,3-hexachloro-2,2-difluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCODVAPNKSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074322 | |
Record name | CFC-212ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | |
CAS RN |
3182-26-1 | |
Record name | 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CFC-212ca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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